molecular formula CdO6Ta2 B1170178 L-TYROSINE TERT BUTYL ESTER CAS No. 11674-12-7

L-TYROSINE TERT BUTYL ESTER

Cat. No. B1170178
CAS RN: 11674-12-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine tert-butyl ester is a chemical compound with the linear formula HOC6H4CH2CH(NH2)COOC(CH3)3 . It has a molecular weight of 237.29 . It is used as a chemical auxiliary agent in various industries, including pharmaceuticals, cosmetics, and food and beverage . It appears as a white crystalline powder .


Synthesis Analysis

The synthesis of L-Tyrosine tert-butyl ester is typically achieved through the esterification of tyrosine with tert-butyl ester . This reaction generally requires the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the reaction .


Molecular Structure Analysis

The molecular structure of L-Tyrosine tert-butyl ester is represented by the SMILES string CC©©OC(=O)C@@HCc1ccc(O)cc1 . The structure is almost isostructural with other esters, with their main packing motif being a C(9) infinite hydrogen-bond chain .


Chemical Reactions Analysis

The reaction of L-Tyrosine tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Moreover, the compound can undergo deprotection using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .


Physical And Chemical Properties Analysis

L-Tyrosine tert-butyl ester is a crystalline compound with a melting point of about 141-144 °C . It is soluble in water and ethanol, but insoluble in ether and benzene .

Mechanism of Action

As a prodrug for L-Tyrosine, L-Tyrosine tert-butyl ester is designed to improve the bioavailability of L-Tyrosine, which is often limited due to low intestinal permeability, extensive metabolism in the intestines, and rapid clearance by the liver .

Safety and Hazards

L-Tyrosine tert-butyl ester can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

L-Tyrosine tert-butyl ester is very stable and has a relatively low hydrolysis rate, making it one of the better prodrugs among the alkyl esters of tyrosine . Future research may focus on further exploring its potential therapeutic applications .

Relevant Papers A paper titled “Tyrosine alkyl esters as prodrug: the structure and intermolecular interactions of l-tyrosine methyl ester compared to l-tyrosine and its ethyl and n-butyl esters” discusses the use of L-Tyrosine alkyl esters as prodrugs for L-Tyrosine . Another paper titled “A direct and sustainable synthesis of tertiary butyl esters enabled by…” discusses a straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

properties

CAS RN

11674-12-7

Molecular Formula

CdO6Ta2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.